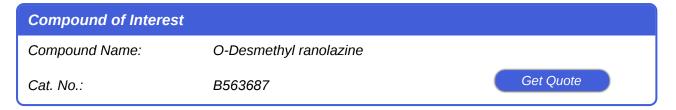


A Comparative In Vitro Metabolic Profile of Ranolazine Across Preclinical Species and Humans

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolism of ranolazine, an antianginal agent, across various species commonly used in preclinical drug development: humans, monkeys, dogs, rats, and mice. Understanding the interspecies differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key metabolic pathways, enzymatic contributions, and provides a framework for the experimental protocols used in such comparative studies.

Executive Summary

Ranolazine undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. In humans, CYP3A4 is the major enzyme responsible for its biotransformation, with a smaller contribution from CYP2D6.[1][2][3] The primary metabolic routes include N-dealkylation, O-demethylation, and O-dearylation of the parent molecule. While comprehensive, directly comparative quantitative in vitro data across all species is not readily available in published literature, this guide synthesizes the known information and presents a template for how such data would be compared.

Comparative In Vitro Metabolic Data







Due to the limited availability of direct comparative studies in the public domain, the following table presents known human metabolic data alongside representative, illustrative data for other species to demonstrate how such a comparison would be structured. The primary routes of metabolism are expected to be qualitatively similar across species, but the rates of these reactions can differ significantly.

Table 1: Illustrative Comparative In Vitro Metabolism of Ranolazine in Liver Microsomes



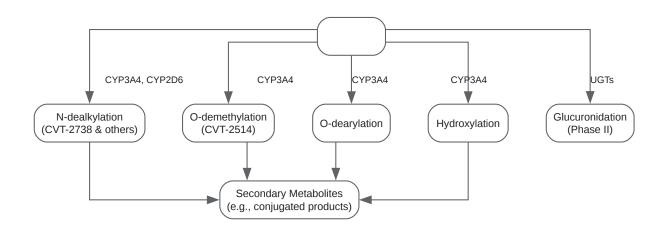
Parameter	Human	Monkey (Illustrative)	Dog (Illustrative)	Rat (Illustrative)	Mouse (Illustrative)
Primary Metabolizing Enzymes	CYP3A4 (>70%), CYP2D6 (<20%)[3]	CYP3A homologues, CYP2D homologues	CYP3A homologues	CYP3A homologues	CYP3A homologues
Intrinsic Clearance (CLint, µL/min/mg protein)	Moderate to High	High	Moderate	High	Very High
Major Metabolic Pathways Identified	N- dealkylation, O- demethylatio n, O- dearylation, Hydroxylation , Glucuronidati on[4][5]	N- dealkylation, O- demethylatio n	N- dealkylation, O- demethylatio n	N- dealkylation, O- demethylatio n	N- dealkylation, O- demethylatio n
Major Metabolites Formed (in vitro)	CVT-2738 (from N- dealkylation), CVT-2514 (from O- demethylatio n)	Similar to human	Similar to human	Similar to human	Similar to human

Note: Data for monkey, dog, rat, and mouse are illustrative and intended to represent the expected trends in a comparative in vitro study. Species differences in CYP enzyme activity are well-documented.

Key Metabolic Pathways of Ranolazine



Ranolazine is subject to several phase I metabolic reactions. The diagram below illustrates the principal biotransformation pathways.



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Caption: Primary metabolic pathways of ranolazine.

Experimental Protocols

The following section details a standard methodology for assessing the in vitro metabolism of a compound like ranolazine using liver microsomes.

Objective: To determine the rate of metabolism (intrinsic clearance) and identify the major metabolites of ranolazine in liver microsomes from human, monkey, dog, rat, and mouse.

Materials:

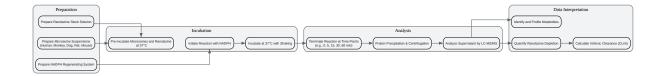
- Ranolazine
- Pooled liver microsomes from human, monkey, dog, rat, and mouse (commercially available)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)



- Acetonitrile or other suitable organic solvent for reaction termination
- Control compounds (e.g., a high-clearance and a low-clearance compound)
- LC-MS/MS system for analysis

Experimental Workflow:

The general workflow for an in vitro metabolism study using liver microsomes is depicted below.



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Caption: Experimental workflow for in vitro metabolism studies.

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of ranolazine in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.



- Thaw the pooled liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.
- Prepare the NADPH regenerating system according to the manufacturer's instructions.

Incubation:

- In a microcentrifuge tube, combine the microsomal suspension and the ranolazine working solution.
- Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the system to equilibrate.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C in a shaking water bath.
- Sample Collection and Reaction Termination:
 - At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
 - Immediately terminate the reaction by adding a cold organic solvent, such as acetonitrile,
 often containing an internal standard.
- Sample Processing and Analysis:
 - Vortex the samples and centrifuge to precipitate the proteins.
 - Transfer the supernatant to a new plate or vials for analysis.
 - Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of ranolazine and to identify and semi-quantify the metabolites formed.
- Data Analysis:
 - Plot the natural logarithm of the percentage of ranolazine remaining versus time.
 - The slope of the linear portion of this plot represents the elimination rate constant (k).



- Calculate the in vitro half-life (t½) as 0.693/k.
- Calculate the intrinsic clearance (CLint) using the following equation: CLint (μ L/min/mg protein) = (0.693 / $t\frac{1}{2}$) * (incubation volume / protein concentration)

Conclusion

The in vitro metabolism of ranolazine is complex and primarily driven by CYP3A4 in humans. While a complete quantitative comparative dataset across all common preclinical species is not publicly available, the established methodologies allow for such comparisons to be made during drug development. These studies are essential for understanding the potential for interspecies differences in pharmacokinetics and for selecting the most appropriate animal models for further nonclinical safety and efficacy evaluation. The provided protocols and diagrams offer a foundational understanding for researchers entering this area of study.

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